N-(3-Cyclopropoxy-5-nitropyridin-2-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyclopropoxy-5-nitropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . Subsequent reactions introduce the cyclopropoxy and methanesulfonamide groups to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-5-nitropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ammonia, and various amines. Reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations.
Major Products Formed
Major products formed from these reactions include various substituted pyridines and their
Properties
Molecular Formula |
C9H11N3O5S |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-nitropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-9-8(17-7-2-3-7)4-6(5-10-9)12(13)14/h4-5,7H,2-3H2,1H3,(H,10,11) |
InChI Key |
ARTMNLDFROCROL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.